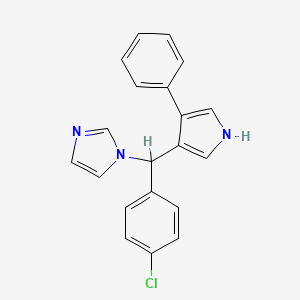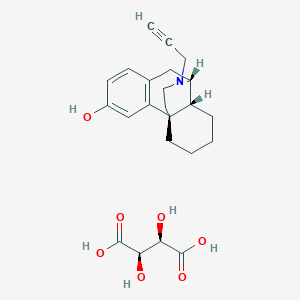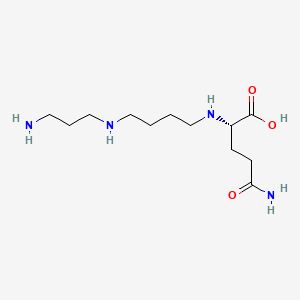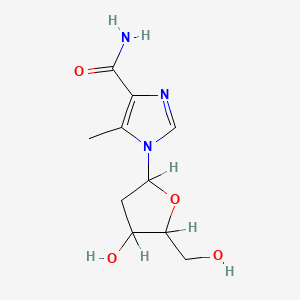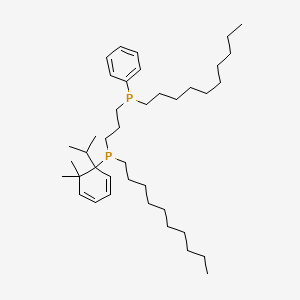
1-Isopropyl-2,2-dimethylpropane-1,3-diylbis((decyl)(phenyl)phosphine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isopropyl-2,2-dimethylpropane-1,3-diylbis((decyl)(phenyl)phosphine) is a complex organophosphorus compound It is characterized by its unique structure, which includes multiple aromatic and aliphatic groups
準備方法
The synthesis of 1-Isopropyl-2,2-dimethylpropane-1,3-diylbis((decyl)(phenyl)phosphine) typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of the decyl and phenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process .
化学反応の分析
1-Isopropyl-2,2-dimethylpropane-1,3-diylbis((decyl)(phenyl)phosphine) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
科学的研究の応用
1-Isopropyl-2,2-dimethylpropane-1,3-diylbis((decyl)(phenyl)phosphine) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1-Isopropyl-2,2-dimethylpropane-1,3-diylbis((decyl)(phenyl)phosphine) involves its ability to form stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion.
類似化合物との比較
Compared to other similar compounds, 1-Isopropyl-2,2-dimethylpropane-1,3-diylbis((decyl)(phenyl)phosphine) stands out due to its unique combination of aliphatic and aromatic groups. Similar compounds include:
Triphenylphosphine: A widely used ligand in coordination chemistry.
Tris(2,4-di-tert-butylphenyl)phosphite: Known for its antioxidant properties.
特性
CAS番号 |
80584-87-8 |
|---|---|
分子式 |
C40H70P2 |
分子量 |
612.9 g/mol |
IUPAC名 |
decyl-[3-[decyl-(6,6-dimethyl-1-propan-2-ylcyclohexa-2,4-dien-1-yl)phosphanyl]propyl]-phenylphosphane |
InChI |
InChI=1S/C40H70P2/c1-7-9-11-13-15-17-19-26-33-41(38-29-22-21-23-30-38)34-28-36-42(35-27-20-18-16-14-12-10-8-2)40(37(3)4)32-25-24-31-39(40,5)6/h21-25,29-32,37H,7-20,26-28,33-36H2,1-6H3 |
InChIキー |
JKYLQPDWEMJELW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCP(CCCP(CCCCCCCCCC)C1(C=CC=CC1(C)C)C(C)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


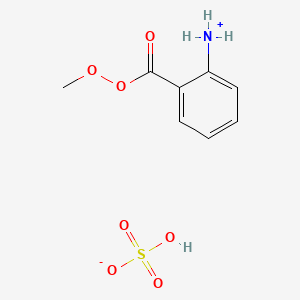
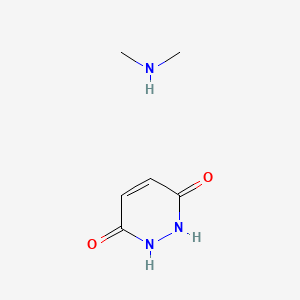
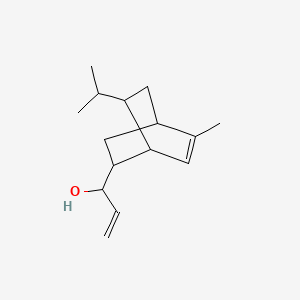
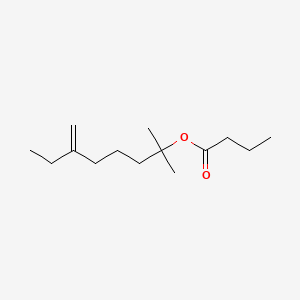
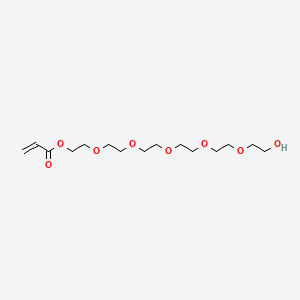
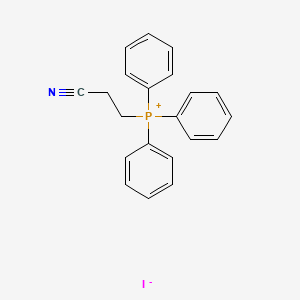
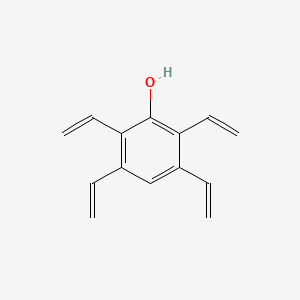
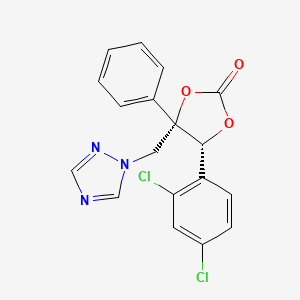

![ethyl N-(5-amino-2-ethyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate](/img/structure/B12685532.png)
